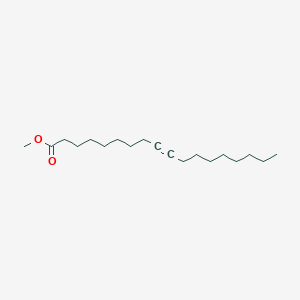

Methyl octadec-9-ynoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl octadec-9-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXHOYHYUMFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336560 | |

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-32-7 | |

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl octadec-9-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for methyl octadec-9-ynoate, a long-chain unsaturated fatty acid ester with applications in various fields of chemical research and development. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows for enhanced understanding.

Primary Synthesis Pathway: Bromination-Dehydrobromination of Methyl Oleate

The most established and widely utilized method for synthesizing this compound initiates from the readily available methyl oleate (methyl octadec-9-enoate). This process involves a two-step sequence: the bromination of the alkene to a vicinal dibromide, followed by a double dehydrobromination to form the alkyne.

Step 1: Bromination of Methyl Oleate to Methyl 9,10-dibromostearate

The first step involves the electrophilic addition of bromine across the double bond of methyl oleate to yield methyl 9,10-dibromostearate.

Experimental Protocol:

A solution of methyl oleate (1 equivalent) in a non-polar solvent such as dichloromethane or carbon tetrachloride is cooled in an ice bath. A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring. The reaction progress is monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 9,10-dibromostearate, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Double Dehydrobromination of Methyl 9,10-dibromostearate

The subsequent step is a double elimination of hydrogen bromide from methyl 9,10-dibromostearate using a strong base to form the triple bond of this compound. Common bases for this reaction include potassium hydroxide and sodium amide.

Experimental Protocol using Potassium Hydroxide:

Methyl 9,10-dibromostearate (1 equivalent) is dissolved in a high-boiling point alcohol, such as n-amyl alcohol. To this solution, an excess of potassium hydroxide pellets (at least 2 equivalents) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to protonate any carboxylate salts formed. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol using Sodium Amide:

Sodium amide (at least 2 equivalents) is suspended in an inert solvent like liquid ammonia or a high-boiling point ether. A solution of methyl 9,10-dibromostearate (1 equivalent) in an appropriate solvent is added slowly to the basic suspension at low temperature. The reaction mixture is stirred for several hours and then quenched by the careful addition of water or an ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation or column chromatography.[1]

Reaction Workflow:

Caption: Primary synthesis pathway of this compound.

Alternative Synthesis Pathways

While the bromination-dehydrobromination sequence is the most common, other methods can be employed for the synthesis of this compound, often starting from different precursors derived from methyl oleate.

Ozonolysis followed by Corey-Fuchs or Seyferth-Gilbert Reaction

This alternative pathway involves the oxidative cleavage of the double bond in methyl oleate via ozonolysis to generate aldehydes, which are then converted to the alkyne.

2.1.1. Step 1: Ozonolysis of Methyl Oleate

Ozonolysis of methyl oleate in a reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the double bond to yield two aldehydes: nonanal and methyl 9-oxononanoate.[2]

Experimental Protocol:

A solution of methyl oleate in a suitable solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The excess ozone is then removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent (e.g., zinc dust and acetic acid, or dimethyl sulfide) is added, and the mixture is allowed to warm to room temperature. After workup, the two aldehyde products can be separated by fractional distillation under reduced pressure.

2.1.2. Step 2a: Corey-Fuchs Reaction

The Corey-Fuchs reaction can be used to convert the aldehyde, methyl 9-oxononanoate, into a terminal alkyne, which can then be further elaborated. This reaction involves the treatment of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base like n-butyllithium.[3][4][5]

Experimental Protocol:

To a solution of triphenylphosphine in dichloromethane, carbon tetrabromide is added at 0 °C. The resulting mixture is stirred, and then a solution of methyl 9-oxononanoate is added. After the reaction is complete, the resulting 1,1-dibromoalkene is isolated. This intermediate is then dissolved in an ethereal solvent and treated with two equivalents of n-butyllithium at low temperature to afford the lithium acetylide. Quenching with water yields the terminal alkyne.

2.1.3. Step 2b: Seyferth-Gilbert Homologation

Alternatively, the Seyferth-Gilbert homologation can be employed to convert an aldehyde to a terminal alkyne. This reaction uses a diazomethylphosphonate reagent in the presence of a base.[6][7][8][9][10][11] The resulting terminal alkyne would then need to be alkylated to obtain the internal alkyne structure of this compound.

Reaction Workflow:

Caption: Alternative synthesis via ozonolysis and subsequent reactions.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | 168-170 / 3 mmHg |

| Methyl 9,10-dibromostearate | C₁₉H₃₆Br₂O₂ | 456.30 | - |

| This compound | C₁₉H₃₄O₂ | 294.48 | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Methyl Oleate | 5.34 (m, 2H), 3.67 (s, 3H), 2.30 (t, 2H), 2.01 (m, 4H), 1.63 (m, 2H), 1.29 (m, 20H), 0.88 (t, 3H) | 174.4, 130.0, 129.8, 51.4, 34.1, 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 25.0, 22.7, 14.1 | 3005, 2924, 2854, 1743, 1464, 1171 | 296 (M+), 265, 222, 180 |

| Methyl 9,10-dibromostearate | 4.12 (m, 2H), 3.68 (s, 3H), 2.31 (t, 2H), 1.95 (m, 4H), 1.65 (m, 2H), 1.30 (m, 20H), 0.89 (t, 3H) | 174.2, 58.1, 51.6, 34.0, 33.8, 31.8, 29.5, 29.2, 29.1, 28.9, 28.3, 24.9, 22.6, 14.1 | 2925, 2854, 1744, 1464, 1170 | 454, 456, 458 (M+ isotopes), 375, 377 |

| This compound | 3.67 (s, 3H), 2.29 (t, 2H), 2.14 (t, 4H), 1.62 (m, 2H), 1.48 (m, 4H), 1.29 (m, 16H), 0.88 (t, 3H) | 174.3, 80.4, 51.4, 34.1, 31.8, 29.4, 29.2, 29.1, 28.9, 28.7, 24.9, 22.6, 18.7, 14.1 | 2926, 2855, 1743, 1463, 1172 | 294 (M+), 263, 221, 179 |

Note: NMR data are approximate and may vary depending on the solvent and instrument used.

Purification of this compound

Purification of the final product is crucial to obtain a high-purity sample for research and development purposes. The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

Experimental Protocol for Vacuum Distillation:

The crude this compound is placed in a round-bottom flask with a stir bar. The flask is connected to a fractional distillation apparatus equipped with a vacuum pump. The pressure is gradually reduced, and the mixture is heated gently. Fractions are collected at the appropriate boiling point and pressure. The purity of the fractions can be monitored by techniques such as gas chromatography (GC).[10][12]

Experimental Protocol for Column Chromatography:

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The product is then eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC to identify the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.[13]

Purification Workflow:

References

- 1. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]

- 2. This compound | C19H34O2 | CID 534587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Octadecenoic acid, methyl ester | C19H36O2 | CID 8202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Fuchs_reaction [chemeurope.com]

- 6. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 10. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 11. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

physical and chemical properties of Methyl 9-octadecynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-octadecynoate, also known by its synonym Methyl stearolate, is a monounsaturated fatty acid methyl ester (FAME) characterized by an 18-carbon chain with a triple bond located at the ninth carbon. Its unique structural feature, the internal alkyne group, imparts distinct chemical reactivity and potential for diverse applications, setting it apart from its more common olefinic and saturated counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 9-octadecynoate, along with relevant experimental protocols and an exploration of its potential biological significance, aimed at researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methyl 9-octadecynoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₄O₂ | [1] |

| Molecular Weight | 294.47 g/mol | [1] |

| CAS Number | 1120-32-7 | [1] |

| Physical State | Liquid | [1] |

| Purity | >98% | [1] |

| Computed XLogP3 | 7.3 | [2] |

| IUPAC Name | methyl octadec-9-ynoate | [2] |

| Synonyms | Methyl stearolate, Stearolic acid, methyl ester | [1][2] |

Note: Experimental values for density, boiling point, melting point, and specific solubility in various organic solvents are not well-documented in publicly available literature. The computed XLogP3 value suggests high lipophilicity and poor water solubility.

Chemical Reactivity and Synthesis

The chemical behavior of Methyl 9-octadecynoate is dominated by the reactivity of its internal alkyne triple bond. This functional group serves as a versatile handle for a variety of chemical transformations.

Key Chemical Reactions

-

Hydrogenation: The triple bond can be partially reduced to a cis- or trans-alkene or fully hydrogenated to the corresponding saturated fatty acid methyl ester, methyl stearate. The choice of catalyst and reaction conditions dictates the outcome. For instance, catalytic hydrogenation of fatty acid methyl esters can be carried out using copper-chromium catalysts under pressure.[3]

-

Oxidation: Ozonolysis of the alkyne can lead to the formation of carboxylic acids. For example, ozonolysis of stearolic acid (the carboxylic acid precursor) yields 9,10-dioxostearic acid.[4]

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic compounds. These reactions are powerful tools for constructing complex molecular architectures.

Synthesis of Methyl 9-octadecynoate

A common synthetic route to Methyl 9-octadecynoate involves the esterification of stearolic acid. Stearolic acid itself can be synthesized from oleic acid via bromination of the double bond followed by a double dehydrobromination to introduce the triple bond.[4]

Diagram 1: Synthesis of Methyl 9-octadecynoate from Stearolic Acid

References

Structural Elucidation of Methyl Octadec-9-ynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyl octadec-9-ynoate, a long-chain fatty acid methyl ester of significant interest in various research domains. This document outlines the key analytical techniques and experimental protocols employed to confirm its molecular structure. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented in detailed tables. Furthermore, this guide includes diagrammatic representations of the elucidation workflow and the molecular structure to facilitate a deeper understanding.

Introduction

This compound is a monounsaturated fatty acid methyl ester with a carbon-carbon triple bond at the ninth position. Its structural formula is C19H34O2, and it has a molecular weight of 294.5 g/mol .[1] The precise determination of its chemical structure is paramount for its application in research and development, particularly in fields such as organic synthesis, biochemistry, and drug discovery. This guide details the methodologies and data interpretation integral to the structural confirmation of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C19H34O2 | PubChem[1] |

| Molecular Weight | 294.5 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1120-32-7 | PubChem[1] |

Synthesis

General Experimental Protocol: Esterification of Octadec-9-ynoic Acid

Materials:

-

Octadec-9-ynoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve octadec-9-ynoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Structural Elucidation Workflow

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.

References

Methyl Octadec-9-ynoate: A Technical Guide to Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl octadec-9-ynoate, also known as Methyl stearolate. The document details its commercial availability, potential synthesis routes, and significant applications in research, particularly as a metabolic probe. While extensive biological data for this specific molecule is limited in publicly available literature, this guide extrapolates from structurally similar compounds to suggest potential areas of investigation and provides detailed experimental concepts.

Commercial Availability

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The purity and quantity offered can vary among suppliers. Below is a summary of commercially available options.

| Supplier | Purity | Available Quantities | Location |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 90% | 1g | China |

| Alfa Aesar (China) Chemical Co., Ltd. | - | - | China |

| Saan Chemical Technology (Shanghai) Co., Ltd. | - | - | China |

| Santa Cruz Biotechnology, Inc. | - | - | United States |

| Hangzhou J&H Chemical Co., Ltd. | >97% | 1kg | China |

| Career Henan Chemical Co. | 98% | 25kg | China |

| Dayang Chem (Hangzhou) Co., Ltd. | 98% | 1kg, 1 ton | China |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Chemical Properties

This compound (C₁₉H₃₄O₂) is the methyl ester of stearolic acid (octadec-9-ynoic acid).[1] Its structure features an 18-carbon chain with a triple bond at the 9th position and a methyl ester group at the terminus.

General Synthesis Protocol: Esterification of Stearolic Acid

A common method for the synthesis of fatty acid methyl esters is the esterification of the corresponding carboxylic acid. The following is a generalized protocol for the synthesis of this compound from stearolic acid.

Materials:

-

Stearolic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent (e.g., diethyl ether or hexane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve stearolic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash again with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography if necessary.

A study on the synthesis of methyl crepenynate (which also contains an alkyne group) demonstrated that base-catalyzed transesterification can be achieved without affecting the triple bond, offering an alternative synthetic route from the corresponding triglyceride.[2]

Generalized workflow for the esterification of stearolic acid.

Research Applications: A Metabolic Probe

The most significant application of this compound in research stems from the presence of the terminal alkyne group. This functional group acts as a chemical handle for "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments.

Metabolic Labeling and Tracing

This compound can be used as a metabolic tracer to study lipid metabolism.[3] Cells can be incubated with the alkyne-containing fatty acid ester, which is then incorporated into various lipid species through metabolic pathways. Subsequently, the alkyne-tagged lipids can be visualized or captured using a reporter molecule containing an azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This allows for the identification and quantification of lipids that have incorporated the tracer.

Experimental Protocol: Cellular Metabolic Labeling

This protocol provides a general method for tracing the metabolic fate of this compound in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell culture medium

-

Click chemistry reagents: azide-functionalized reporter molecule (e.g., azide-fluorophore), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Labeling: Plate cells and allow them to adhere. Treat the cells with a predetermined concentration of this compound in the culture medium for a specific duration.

-

Cell Fixation and Permeabilization: After incubation, wash the cells with phosphate-buffered saline (PBS), fix them with a suitable fixative (e.g., 4% paraformaldehyde), and then permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS).

-

Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper(II) sulfate, and sodium ascorbate in a suitable buffer. Incubate the fixed and permeabilized cells with the click reaction cocktail.

-

Washing and Imaging: Wash the cells to remove excess click chemistry reagents. The incorporated this compound, now tagged with a fluorophore, can be visualized using fluorescence microscopy or quantified by flow cytometry.

Conceptual workflow for metabolic labeling with this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are not abundant, the activities of structurally related fatty acid methyl esters (FAMEs) can provide insights into potential areas of research.

-

Anti-inflammatory Effects: Various FAMEs have been reported to possess anti-inflammatory properties. For instance, (E)-9-Octadecenoic Acid Ethyl Ester has been shown to ameliorate inflammatory responses by regulating the MAPK and NF-κB signaling pathways.[4] It is plausible that this compound could be investigated for similar effects.

-

Antioxidant Activity: Fatty acid methyl esters derived from vegetable oils have demonstrated antioxidant activity.[5] The presence of the alkyne group in this compound might influence its antioxidant potential.

-

Neuroprotective Effects: Stearic acid methyl ester has been shown to afford neuroprotection and improve functional outcomes after cardiac arrest.[6] This suggests that long-chain FAMEs could have roles in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory effects of related compounds, a hypothetical area of investigation for this compound could be its interaction with inflammatory signaling pathways such as the MAPK/NF-κB pathway. This pathway is a central regulator of inflammatory responses.

Hypothetical modulation of the MAPK/NF-κB pathway by this compound.

Conclusion

This compound is a commercially available fatty acid methyl ester with significant potential as a research tool. Its key feature, the alkyne group, makes it an ideal probe for studying lipid metabolism through click chemistry-based approaches. While its specific biological activities are yet to be extensively characterized, the known functions of related FAMEs suggest promising avenues for investigation in areas such as inflammation, oxidative stress, and neuroprotection. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the utility of this versatile molecule.

References

- 1. This compound | C19H34O2 | CID 534587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Selecting the Foundation: An In-depth Technical Guide to Starting Materials for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

The journey of synthesizing a novel compound is critically dependent on the quality, purity, and suitability of its foundational components: the starting materials. The selection of appropriate starting materials is a decision that reverberates throughout the entire drug development lifecycle, influencing synthesis feasibility, impurity profiles, scalability, regulatory compliance, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for the selection, evaluation, and qualification of starting materials, integrating regulatory considerations, detailed experimental protocols, and robust data analysis.

The Critical Role of Starting Materials in Synthesis

In the context of pharmaceutical development, a starting material is the first compound used in the synthesis of a drug substance that is incorporated as a significant structural fragment into the final API. The point at which a compound is designated as a "starting material" is a crucial regulatory milestone, as it dictates the initiation of Good Manufacturing Practices (GMP). A well-defined and appropriately justified starting material provides a solid foundation for a robust and reproducible manufacturing process.

The selection process is a multifaceted endeavor that balances scientific, economic, and regulatory considerations. Key factors that must be taken into account include the material's availability and cost, the complexity and efficiency of the synthetic route, and the potential for impurities to carry over into the final drug substance.[1] A poorly characterized or improperly selected starting material can lead to significant challenges, including unexpected side reactions, low yields, and the introduction of difficult-to-remove impurities, potentially jeopardizing the entire development program.

Regulatory Landscape: A Global Perspective

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the selection and justification of starting materials. The International Council for Harmonisation (ICH) provides harmonized guidelines that are widely adopted globally.

Key Regulatory Guidelines:

-

ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: This guideline defines a starting material and outlines the point at which GMP should be applied in the manufacturing process.

-

ICH Q11: Development and Manufacture of Drug Substances: This guideline provides a detailed framework for the selection and justification of starting materials, emphasizing a science- and risk-based approach. It outlines the information that should be included in regulatory submissions to justify the choice of starting materials.

A central theme in these guidelines is the need for a thorough understanding of the manufacturing process and the potential for impurities to be introduced and purged.[2]

Supplier Qualification: A Risk-Based Approach

The selection of a reliable supplier is as critical as the selection of the starting material itself. A robust supplier qualification program is essential to ensure a consistent and high-quality supply of materials. This process should be systematic and well-documented.[1][3][4]

The Supplier Qualification Workflow

The process of qualifying a new supplier can be broken down into a series of logical steps, as illustrated in the workflow diagram below. This risk-based approach ensures that resources are focused on the most critical aspects of supplier performance.

Caption: A streamlined workflow for qualifying new starting material suppliers.

Detailed Steps for Supplier Qualification

Step 1: Initial Supplier Screening

-

Identify potential suppliers through industry databases, publications, and recommendations.

-

Conduct a preliminary assessment of their reputation, experience, and capabilities.

Step 2: Request for Information (RFI) & Self-Assessment Questionnaire

-

Issue a formal RFI to shortlisted suppliers.

-

Request a completed self-assessment questionnaire covering their quality management systems, manufacturing capabilities, and regulatory compliance.[1]

Step 3: Technical Data & Sample Request

-

Request detailed technical documentation, including a preliminary Certificate of Analysis (CoA) for the starting material.

-

Request a representative sample for in-house evaluation.

Step 4: Sample Analysis & Characterization

-

Perform comprehensive analytical testing on the received sample to verify its identity, purity, and impurity profile. This serves as a crucial verification of the supplier's claims.

Step 5: On-Site or Remote Audit

-

For critical starting materials, an on-site audit of the supplier's manufacturing facility is highly recommended.[3]

-

The audit should assess their quality systems, manufacturing processes, equipment, and documentation practices.

Step 6: Quality Agreement Negotiation

-

Establish a formal Quality Agreement that defines the responsibilities of both parties regarding quality control, testing, change control, and communication.

Step 7: Approved Supplier List (ASL) Addition

-

Once all qualification activities are successfully completed, the supplier is added to the company's ASL.

Experimental Protocols for Starting Material Characterization

A thorough characterization of the starting material is paramount to understanding its properties and ensuring its suitability for the intended synthesis. This involves a battery of analytical tests to confirm its identity, determine its purity, and identify and quantify any impurities.

Analytical Workflow for Starting Material Evaluation

The following diagram illustrates a typical workflow for the analytical evaluation of a new batch of starting material.

Caption: A typical workflow for the analytical testing of starting materials.

Detailed Experimental Protocols

Objective: To determine the purity of the starting material and identify and quantify any organic impurities.

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Appropriate HPLC column (e.g., C18 reverse-phase column)

-

Starting material sample

-

Reference standard of the starting material

Procedure:

-

Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the starting material sample and dissolve it in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions (Example for a non-polar compound):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by the UV absorbance maximum of the analyte

-

Column Temperature: 30 °C

-

-

Analysis:

-

Inject the solvent blank to ensure no interference from the solvent.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution in triplicate.

-

-

Data Analysis:

-

Identify the peak corresponding to the starting material based on the retention time of the reference standard.

-

Identify any additional peaks as impurities.

-

Calculate the percentage purity of the starting material using the area normalization method or by comparing the peak area to the calibration curve.

-

Quantify impurities by comparing their peak areas to the peak area of the main component (assuming similar response factors) or to a qualified impurity standard if available.

-

Objective: To identify and semi-quantify volatile and semi-volatile organic impurities, including residual solvents.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace autosampler (for residual solvents)

-

Appropriate GC column (e.g., DB-5ms)

-

Helium (carrier gas)

-

Starting material sample

-

Solvents for sample dissolution (if required)

Procedure:

-

Sample Preparation:

-

Direct Injection: Dissolve a known amount of the starting material in a suitable volatile solvent.

-

Headspace Analysis (for residual solvents): Accurately weigh the starting material into a headspace vial and seal it.

-

-

GC-MS Conditions (Example):

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-500 amu

-

-

Analysis:

-

Inject the prepared sample into the GC-MS system.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

For each peak, obtain the mass spectrum.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.

-

Confirm the identity of key impurities by analyzing authentic standards if available.

-

Semi-quantify the impurities based on their peak areas relative to the main component or an internal standard.

-

Data Presentation and Interpretation

Clear and concise presentation of analytical data is crucial for easy comparison and decision-making. A Certificate of Analysis (CoA) from a supplier provides a good template for summarizing key quality attributes.

Example Certificate of Analysis (CoA) Data

The following table summarizes typical data found on a CoA for a starting material, comparing the results from two different potential suppliers.

| Test Parameter | Specification | Supplier A Results | Supplier B Results |

| Appearance | White to off-white crystalline powder | Conforms | Conforms |

| Identification (FTIR) | Conforms to reference spectrum | Conforms | Conforms |

| Assay (HPLC, % w/w) | ≥ 99.0% | 99.5% | 99.2% |

| Water Content (Karl Fischer, % w/w) | ≤ 0.5% | 0.2% | 0.4% |

| Residue on Ignition (% w/w) | ≤ 0.1% | 0.05% | 0.08% |

| Heavy Metals (ppm) | ≤ 10 ppm | < 10 ppm | < 10 ppm |

| Individual Unspecified Impurity (HPLC, %) | ≤ 0.10% | 0.08% | 0.12% (Out of Spec) |

| Total Impurities (HPLC, %) | ≤ 0.5% | 0.3% | 0.6% (Out of Spec) |

| Residual Solvents (GC-MS, ppm) | |||

| Methanol | ≤ 3000 ppm | 50 ppm | 250 ppm |

| Toluene | ≤ 890 ppm | Not Detected | 50 ppm |

Interpretation:

Based on the data presented, Supplier A provides a higher purity starting material with a lower impurity profile compared to Supplier B. Notably, Supplier B's material fails to meet the specifications for individual and total unspecified impurities, making it an unsuitable choice without further investigation and potential purification.

Conclusion

The selection and qualification of starting materials for novel compound synthesis is a scientifically rigorous and highly regulated process. A thorough understanding of the material's properties, a robust supplier qualification program, and the implementation of detailed analytical protocols are essential for ensuring the quality, safety, and consistency of the final drug substance. By adopting a systematic and data-driven approach, researchers and drug development professionals can build a strong foundation for successful and efficient synthesis, ultimately accelerating the delivery of new medicines to patients.

References

The Discovery and Enduring Significance of Long-Chain Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid esters (LCFA esters) are a diverse class of lipids that play fundamental roles in biological systems, from serving as energy storage molecules and structural components of cell membranes to acting as critical signaling molecules in a variety of cellular processes. Their discovery and the elucidation of their history are intertwined with the very foundations of lipid chemistry and biochemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of LCFA esters, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of these vital biomolecules.

A Journey Through Time: The Discovery and History of Long-Chain Fatty Acid Esters

The story of long-chain fatty acid esters begins with the foundational discoveries in lipid chemistry. Here is a timeline of key milestones:

-

Early 19th Century: The French chemist Michel Eugène Chevreul laid the groundwork for lipid chemistry. Through his extensive research on fats and soaps, he was the first to demonstrate that fats are composed of fatty acids and glycerol. He isolated and named several fatty acids, including stearic and oleic acid.[1][2] The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[3]

-

1901: Wilhelm Normann, a German chemist, introduced the process of hydrogenating liquid fats, which led to the creation of what would later be known as trans fats and the development of margarine and vegetable shortening.[1]

-

Mid-20th Century: The development of analytical techniques such as gas chromatography (GC) revolutionized the study of fatty acids and their esters, allowing for their detailed separation and quantification.

-

Late 20th and Early 21st Century: The role of long-chain fatty acyl-CoA esters as signaling molecules gained significant attention. Researchers began to unravel their complex interactions with cellular proteins and their involvement in regulating key metabolic pathways.

Quantitative Data on Long-Chain Fatty Acid Esters

The physical properties of long-chain fatty acid esters are crucial for their biological function and for their extraction and analysis. The following tables summarize key quantitative data for a range of common LCFA esters.

Table 1: Physical Properties of Saturated Long-Chain Fatty Acid Esters

| Fatty Acid Ester | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Palmitate | C17H34O2 | 270.45 | 30.5 | 338 |

| Ethyl Palmitate | C18H36O2 | 284.48 | 24.2 | 351 |

| Propyl Palmitate | C19H38O2 | 298.51 | 18.5 | 363 |

| Butyl Palmitate | C20H40O2 | 312.54 | 12.5 | 375 |

| Methyl Stearate | C19H38O2 | 298.51 | 38.3 | 376 |

| Ethyl Stearate | C20H40O2 | 312.54 | 33.4 | 383 |

| Propyl Stearate | C21H42O2 | 326.57 | 28.5 | 393 |

| Butyl Stearate | C22H44O2 | 340.60 | 27.5 | 403 |

| Cetyl Palmitate | C32H64O2 | 480.86 | 54-55 | ~360 (decomposes) |

Table 2: Physical Properties of Unsaturated Long-Chain Fatty Acid Esters

| Fatty Acid Ester | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Oleate | C19H36O2 | 296.49 | -19.9 | 350 |

| Ethyl Oleate | C20H38O2 | 310.52 | -32 | 359-361 |

| Methyl Linoleate | C19H34O2 | 294.47 | -35 | 350 |

| Ethyl Linoleate | C20H36O2 | 308.50 | <-60 | 359 |

| Methyl Linolenate | C19H32O2 | 292.46 | -52 | 349 |

| Ethyl Linolenate | C20H34O2 | 306.48 | <-70 | 358 |

Table 3: Solubility of Long-Chain Fatty Acid Esters

| Solvent | Solubility of Saturated LCFA Esters | Solubility of Unsaturated LCFA Esters |

| Water | Insoluble | Insoluble |

| Ethanol | Soluble | Very Soluble |

| Methanol | Soluble | Very Soluble |

| Hexane | Very Soluble | Very Soluble |

| Chloroform | Very Soluble | Very Soluble |

Note: Solubility is a general guide. Specific solubility values can vary with temperature and the specific ester.

Table 4: Concentration of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma

| Condition | FAEE Concentration Range (nmol/L) | Reference |

| After ethanol ingestion | 100 - 2000 | [5][6] |

| Abstinent individuals | Not detectable | [5] |

Key Experimental Protocols

The study of long-chain fatty acid esters relies on a variety of well-established experimental protocols. Below are detailed methodologies for their synthesis, extraction, and analysis.

Synthesis of a Long-Chain Fatty Acid Ester: Cetyl Palmitate

This protocol describes the direct esterification of palmitic acid with cetyl alcohol to synthesize cetyl palmitate, a common component of waxes.

Materials:

-

Palmitic acid

-

Cetyl alcohol

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel with heating and stirring capabilities

-

Condenser

Procedure:

-

Reactant Preparation: Weigh equimolar amounts of palmitic acid and cetyl alcohol. A slight excess of the alcohol can be used to drive the reaction to completion. For example, use a molar ratio of cetyl alcohol to palmitic acid of 1:1 to 1.2:1.[7]

-

Reaction Setup: Place the reactants in the reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to prevent oxidation, especially at high temperatures.

-

Heating and Mixing: Heat the mixture to a molten state while stirring to ensure homogeneity. The reaction can be carried out at temperatures ranging from 150°C to 350°C.[7]

-

Reaction Time: Maintain the reaction temperature for a specified period, typically ranging from 30 minutes to several hours, depending on the temperature and scale of the reaction.[7]

-

Cooling and Solidification: After the reaction is complete, cool the mixture to room temperature. The product, cetyl palmitate, will solidify.

-

Purification (Optional): The product can be purified by recrystallization from a suitable solvent like ethanol to remove any unreacted starting materials.

Extraction of Long-Chain Fatty Acid Esters from Biological Tissues: Soxhlet Extraction

Soxhlet extraction is a classic and effective method for the continuous extraction of lipids from solid samples.

Materials:

-

Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber with siphon, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Organic solvent (e.g., a mixture of hexane and isopropanol, or chloroform and methanol)

-

Biological tissue sample (lyophilized and ground)

Procedure:

-

Sample Preparation: The biological tissue should be freeze-dried (lyophilized) to remove water and then finely ground to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh the ground tissue and place it into the cellulose extraction thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus. Place the extraction thimble containing the sample into the extraction chamber.

-

Solvent Addition: Add the extraction solvent to the round-bottom flask. The volume should be sufficient to fill the extraction chamber and siphon arm.

-

Extraction Process:

-

Heat the solvent in the round-bottom flask using the heating mantle.

-

The solvent will vaporize, travel up to the condenser, and then drip down onto the sample in the thimble.

-

The solvent will slowly fill the extraction chamber, extracting the lipids from the sample.

-

Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extracted lipids will be siphoned back into the round-bottom flask.

-

This cycle of boiling, condensation, and siphoning repeats, allowing for a continuous and exhaustive extraction.

-

-

Extraction Completion: The extraction is typically run for several hours until the solvent in the siphon arm runs clear, indicating that no more lipid is being extracted.

-

Solvent Removal: After extraction, the solvent in the round-bottom flask, which now contains the extracted lipids, is evaporated using a rotary evaporator to yield the crude lipid extract.

Analysis of Long-Chain Fatty Acid Esters: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs).

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for FAME analysis (e.g., a polar column like a polyethylene glycol phase)

-

Helium carrier gas

-

Lipid extract containing fatty acid esters (often transesterified to methyl esters for volatility)

-

Internal standard (e.g., a fatty acid ester with an odd number of carbons not present in the sample)

-

Solvent for sample dilution (e.g., hexane)

Procedure:

-

Sample Preparation (Transesterification): If the lipids are not already in the form of methyl esters (e.g., triglycerides), they must be converted to FAMEs. A common method is base-catalyzed transesterification.

-

Dissolve the lipid extract in a solvent like toluene.

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture (e.g., at 50-60°C) for a short period (e.g., 10-15 minutes).

-

Neutralize the reaction and extract the FAMEs with a non-polar solvent like hexane.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250°C) and injection mode (e.g., splitless).

-

Oven Temperature Program: Program the oven temperature to ramp up gradually to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min), and then hold at the final temperature.

-

Mass Spectrometer: Set the MS parameters, including the ionization mode (typically electron ionization - EI), mass range to be scanned, and detector voltage.

-

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution (containing the internal standard) into the GC.

-

Data Acquisition and Analysis:

-

As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the fragments, creating a mass spectrum for each eluting compound.

-

The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are used to identify each FAME by comparing them to a library of known spectra or by running authentic standards.

-

Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

-

Signaling Pathways Involving Long-Chain Fatty Acid Esters

Long-chain fatty acyl-CoA esters are not merely metabolic intermediates but also potent signaling molecules that regulate key cellular processes.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. Long-chain fatty acyl-CoAs have been identified as endogenous activators of AMPK, providing a direct link between fatty acid availability and energy sensing.

The binding of long-chain fatty acyl-CoAs to the Allosteric Drug and Metabolite (ADaM) site on the AMPK β1 subunit induces a conformational change that promotes the phosphorylation of the α subunit at Threonine 172.[8] This phosphorylation event activates AMPK, leading to the downstream phosphorylation and inhibition of acetyl-CoA carboxylase (ACC).[8][9] The inhibition of ACC reduces the production of malonyl-CoA, a key inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[8][10]

Caption: AMPK activation by long-chain fatty acyl-CoA.

ACBD3-Mediated Signaling at the Golgi Apparatus

Acyl-CoA-binding domain-containing protein 3 (ACBD3) is a Golgi-resident protein that acts as a scaffold, playing a crucial role in the recruitment of phosphatidylinositol 4-kinase III beta (PI4KB) to the Golgi membrane. This interaction is vital for the generation of phosphatidylinositol 4-phosphate (PI4P), a key lipid in membrane trafficking and the replication of certain viruses.

ACBD3, through its GOLD (Golgi dynamics) domain, interacts with proteins of the Golgi membrane. Its Q-rich domain serves as a binding site for PI4KB.[11][12] This recruitment of PI4KB to the Golgi by ACBD3 is essential for the local production of PI4P, which in turn recruits effector proteins that regulate vesicular transport and other Golgi functions.[11][13] Picornaviruses can hijack this pathway by having their viral proteins compete with Golgi proteins for binding to ACBD3, thereby recruiting the ACBD3-PI4KB complex to their replication organelles to facilitate viral replication.[14]

Caption: ACBD3-mediated recruitment of PI4KB to the Golgi.

Conclusion

The journey from the initial isolation of fatty acids to the intricate understanding of their esters' roles in cellular signaling is a testament to the continuous advancement of scientific inquiry. Long-chain fatty acid esters are far more than simple lipids; they are dynamic molecules at the heart of cellular metabolism and communication. For researchers and drug development professionals, a thorough understanding of their history, properties, and biological functions is paramount. The data, protocols, and pathway visualizations provided in this guide offer a solid foundation for further exploration and innovation in this exciting and ever-evolving field.

References

- 1. Vegetable oil - Wikipedia [en.wikipedia.org]

- 2. Fatty acid - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid ethyl esters are present in human serum after ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof - Google Patents [patents.google.com]

- 8. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights and in vitro reconstitution of membrane targeting and activation of human PI4KB by the ACBD3 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Alkyne-Modified Fatty Acids

FOR IMMEDIATE RELEASE

A Deep Dive into the Potential of Alkyne-Modified Fatty Acids for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the expanding research landscape of alkyne-modified fatty acids, powerful chemical tools that are revolutionizing our understanding of lipid metabolism, protein function, and disease pathogenesis. By incorporating a small, bioorthogonal alkyne handle, these fatty acid analogs enable researchers to track their metabolic fate, identify novel lipid-protein interactions, and visualize their subcellular localization with unprecedented precision. This guide provides an in-depth overview of key research areas, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of these versatile probes.

Core Research Areas and Applications

Alkyne-modified fatty acids, often referred to as "clickable" fatty acids, serve as invaluable probes in chemical biology and biomedical research. Their utility stems from the ability of the alkyne group to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.[1][2] This allows for the attachment of various reporter tags, such as fluorophores or biotin, for visualization and enrichment.[3][4] Key research areas include:

-

Metabolic Labeling and Lipidomics: Tracing the intricate pathways of lipid metabolism is a cornerstone of understanding cellular physiology and disease. Alkyne-modified fatty acids act as metabolic tracers, becoming incorporated into complex lipids like triglycerides and phospholipids.[5] Subsequent analysis by mass spectrometry-based lipidomics provides a dynamic view of lipid anabolism and catabolism.[1][2] These tracers have been instrumental in studying fatty acid β-oxidation and identifying metabolic intermediates.[6]

-

Proteomics and Post-Translational Modifications: A significant application lies in the identification and characterization of fatty-acylated proteins.[7][8] Fatty acylation, the covalent attachment of fatty acids to proteins, plays a critical role in regulating protein trafficking, stability, and activity.[3][8] By metabolically labeling cells with alkyne-modified fatty acids, researchers can enrich and identify novel acylated proteins, providing insights into their roles in cellular signaling pathways.[3][7] This has been particularly valuable in studying S-palmitoylation, a reversible lipid modification with no easily predictable consensus sequence.[3][9]

-

Bioimaging and Cellular Localization: The ability to attach fluorescent probes to alkyne-modified fatty acids via click chemistry enables the visualization of their subcellular distribution.[7][10] This allows for the imaging of lipid droplets, membranes, and the localization of lipid-modified proteins within cellular compartments.[7][11] Super-resolution imaging techniques, when combined with these probes, offer a detailed view of lipid dynamics in living cells.[7]

-

Drug Development and Target Identification: Understanding how lipids interact with proteins is crucial for drug development. Alkyne-modified fatty acids can be used to identify the protein targets of lipid-based drugs or to study the effects of compounds on lipid metabolism.[12] Furthermore, they can be designed as enzyme inhibitors to probe the function of specific enzymes involved in fatty acid metabolism.[5] The inhibitory potential is often quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a reference for experimental design.

Table 1: Metabolic Labeling Conditions

| Cell Line | Alkyne-Modified Fatty Acid | Concentration (μM) | Incubation Time (hours) | Reference |

| HEK293T | 17-octadecynoic acid (17-ODYA) | Not specified | Not specified | [13] |

| PC3 | Various alkyne-modified fatty acyl analogues | Not specified | Not specified | [7] |

| Neuro2a | Alkynyl fatty acids, phospholipids, and sterols | 20 | 24 | [14] |

| HeLa | YnMyr, X3, X8, X10 | 5 (YnMyr), 100 (X3, X8, X10) | 24 | [15] |

Table 2: Synthesis Yields of Terminal Alkyne Fatty Acids

| Synthetic Method | Starting Material | Product | Yield (%) | Reference |

| Corey-Fuchs Reaction | ω-Oxo fatty acid methyl ester | ω-Alkynoic acid methyl ester | 80-95 | [12] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments involving alkyne-modified fatty acids.

Synthesis of Terminal Alkyne Fatty Acids via Corey-Fuchs Reaction

This protocol describes a two-step method for the synthesis of terminal alkynes from aldehydes.[12]

Step 1: Synthesis of the Dibromoolefin

-

Dissolve triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) and cool to 0°C under an argon atmosphere.

-

Add carbon tetrabromide (1.5 eq) to the solution and stir at 0°C for 15 minutes.

-

Add the starting aldehyde (1.0 eq) dissolved in dry DCM.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove triphenylphosphine oxide.

Step 2: Formation of the Terminal Alkyne

-

Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78°C.

-

Slowly add a solution of n-butyllithium (2.0 eq) and stir for 1 hour at -78°C, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Cellular Metabolic Labeling with Alkyne-Modified Fatty Acids

This general protocol outlines the procedure for incorporating alkyne-modified fatty acids into cultured cells for subsequent analysis.[5]

-

Plate cultured cells and allow them to adhere.

-

Replace the culture medium with a serum-free medium containing the alkyne-modified fatty acid conjugated to fatty acid-free bovine serum albumin (BSA).

-

Incubate the cells for a specified time (e.g., 4-24 hours) to allow for metabolic incorporation.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Proceed with cell lysis for biochemical analysis or fixation and permeabilization for imaging.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol details the "clicking" of a reporter molecule (e.g., an azide-fluorophore or azide-biotin) to the alkyne-modified biomolecule.[16][17]

For Labeling of Cell Lysates:

-

Prepare the following stock solutions:

-

100 mM THPTA ligand in water

-

20 mM CuSO4 in water

-

300 mM sodium ascorbate in water

-

2.5 mM azide or alkyne labeling reagent in water or DMSO

-

-

To 50 µL of protein lysate (1-5 mg/mL), add 90 µL of PBS buffer and 20 µL of the 2.5 mM azide detection reagent.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.

-

Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.

-

Incubate the reaction for 30 minutes at room temperature, protected from light.

-

The labeled proteins are now ready for downstream analysis.

For In-Cell Imaging:

-

After metabolic labeling, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with Triton X-100).[5]

-

Prepare a "click" reaction cocktail containing an azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).[5]

-

Incubate the cells with the click reaction cocktail for a specified time.

-

Wash the cells extensively to remove unreacted reagents.

-

Mount the coverslips and visualize using fluorescence microscopy.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling concepts related to alkyne-modified fatty acids.

Future Directions and Conclusion

The application of alkyne-modified fatty acids is continually expanding. Future research will likely focus on the development of novel probes with enhanced properties, such as photo-crosslinkable groups for capturing transient lipid-protein interactions.[15] Additionally, the combination of these chemical tools with advanced analytical techniques, such as single-cell lipidomics and super-resolution microscopy, will provide even deeper insights into the complex world of lipid biology.

References

- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 14. Probing lipid-protein adduction with alkynyl surrogates: application to Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]

- 16. broadpharm.com [broadpharm.com]

- 17. confluore.com [confluore.com]

Methodological & Application

Application Notes and Protocols: Methyl Octadec-9-ynoate in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl octadec-9-ynoate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation reaction enables the covalent conjugation of this functionalized fatty acid to a wide variety of molecules, opening avenues for research in chemical biology, drug development, and materials science.

Introduction

This compound is a derivative of oleic acid, a ubiquitous fatty acid in biological systems. The presence of a terminal alkyne group allows for its specific and efficient reaction with azide-functionalized molecules via CuAAC, a cornerstone of "click chemistry".[1] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1] The resulting 1,4-disubstituted 1,2,3-triazole linkage is highly stable, making it an ideal covalent linker for various applications.[2][3]

The lipophilic nature of the C18 carbon chain of this compound makes it an excellent tool for probing and labeling lipid-associated biological processes. It can be metabolically incorporated into cellular systems, serving as a chemical reporter to track lipid trafficking, metabolism, and interactions.[4][5]

Applications

The unique properties of this compound make it a versatile reagent in several research areas:

-

Bioconjugation: Covalent attachment of this compound to proteins, peptides, nucleic acids, and other biomolecules to study their lipidation, membrane association, and interactions.[6][7]

-

Metabolic Labeling and Bioimaging: Introduction of the alkyne-tagged fatty acid into cells or organisms to visualize lipid distribution and dynamics by subsequent conjugation with a fluorescent azide probe.[4][8][9]

-

Drug Delivery and Development: Functionalization of drug carriers, such as nanoparticles and liposomes, with this compound to enhance their lipophilicity and membrane permeability. The triazole linkage can also be part of a strategy to create novel bioactive molecules.[10]

-

Materials Science: Synthesis of novel polymers and materials with tailored lipophilic properties.

Experimental Protocols

The following are general protocols for the use of this compound in CuAAC reactions. These should be optimized for specific applications.

Protocol 1: General CuAAC Reaction with this compound

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule in a solution phase.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

-

Solvent (e.g., t-butanol/water, DMSO, DMF)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent.

-

In a separate tube, prepare a fresh solution of sodium ascorbate (10 equivalents) in water.

-

In another tube, prepare a premixed solution of CuSO₄ (0.1 equivalents) and, if used, THPTA (0.5 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by extraction with an appropriate organic solvent. The product can be purified by column chromatography.

Quantitative Data (Illustrative):

| Reactants | Catalyst System | Solvent | Time (h) | Yield (%) |

| This compound + Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | >95 |

| This compound + Fluorescent Azide Dye | CuSO₄ / Sodium Ascorbate / THPTA | DMSO/H₂O (3:1) | 4 | >90 |

Note: These are typical yields for CuAAC reactions and may vary depending on the specific substrates and conditions.

Protocol 2: Labeling of Biomolecules with this compound

This protocol provides a general method for labeling an azide-modified biomolecule (e.g., a protein) with this compound. This protocol is adapted from general bioconjugation procedures.[11][12]

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a solution of the azide-modified biomolecule in PBS.

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

-

In a microcentrifuge tube, combine the biomolecule solution and the this compound stock solution.

-

Prepare fresh aqueous solutions of sodium ascorbate and a premix of CuSO₄ and THPTA.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

The labeled biomolecule can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.

Visualizations

Signaling Pathway: Metabolic Labeling and Visualization of Lipids

The following diagram illustrates a conceptual workflow for the metabolic labeling of cellular lipids using this compound and subsequent visualization via click chemistry.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. cahiersmagellanes.com [cahiersmagellanes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. licorbio.com [licorbio.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of new 1,2,3-triazoles derived from eugenol and analogues with in vitro and in vivo activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Protein Profiling Using Methyl octadec-9-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octadec-9-ynoate is a valuable chemical probe for the study of protein acylation, a crucial post-translational modification involved in regulating protein localization, stability, and function. As a bioorthogonal analog of oleic acid, it is readily metabolized by cells and incorporated into proteins that undergo fatty acylation. The terminal alkyne group of this compound serves as a chemical handle for "click" chemistry, enabling the selective attachment of reporter tags for visualization, enrichment, and identification of acylated proteins. This allows for in-depth profiling of the "acyl-proteome" and the investigation of the roles of protein acylation in various cellular processes and disease states.

These application notes provide detailed protocols for the use of this compound in protein profiling experiments, from metabolic labeling of cells to the identification and quantification of target proteins using mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of protein acylation and the general experimental workflow for protein profiling using this compound.

Caption: Protein acylation signaling pathway.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS), fatty acid-free

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare complete culture medium supplemented with 1-10% fatty acid-free FBS. The optimal concentration of fatty acid-free FBS should be determined empirically for the cell line used.

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO or ethanol).

-

Metabolic Labeling:

-

Aspirate the growth medium from the cells and wash once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Add this compound to the labeling medium to a final concentration of 25-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

-

Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Harvest:

-

After the labeling period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove unincorporated probe.

-

Harvest the cells by scraping or trypsinization.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

The cell pellet can be stored at -80°C or used immediately for lysis.

-

Protocol 2: Cell Lysis and Protein Quantification

This protocol describes the lysis of labeled cells and the determination of protein concentration.

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit or equivalent

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate using a BCA protein assay or a similar compatible method.

-

Protocol 3: Click Chemistry Reaction for Protein Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., azide-biotin) to the alkyne-modified proteins.

Materials:

-

Cell lysate containing labeled proteins from Protocol 2

-

Azide-reporter tag (e.g., Azide-PEG3-Biotin)

-